3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
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Overview
Description
3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a useful research compound. Its molecular formula is C16H23NO4S2 and its molecular weight is 357.48. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Drug Metabolism
Organic synthesis research has developed methods utilizing sulfonamide and related moieties for constructing complex molecules. For instance, the application of bio-catalysis to drug metabolism has been demonstrated, where microbial-based systems produced mammalian metabolites of sulfonamide derivatives for structural characterization (Zmijewski et al., 2006). Similarly, the synthesis of tetrahydropyranyl-protected poly(p-hydroxystyrene) containing vinyl ether compounds for photopolymers showcases the versatility of sulfonamides in polymer chemistry (Song et al., 1998).
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing novel compounds with sulfonamide moieties to evaluate their antimicrobial and antifungal activities. Research has demonstrated the effective synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, which showed promising results against various bacterial and fungal strains (Darwish et al., 2014).
Herbicidal Activity
The structure-herbicidal activity relationship of α-phenylsulfonyl propanamide and related compounds has been explored to develop effective herbicides. Some α-phenylsulfonyl propanamides demonstrated high herbicidal activity against weeds in paddy fields without affecting rice plants, highlighting their potential in agricultural applications (Omokawa et al., 1985).
Chemical Transformations and Catalysis
Research into chemical transformations facilitated by sulfonamide-related compounds has led to innovative synthetic methodologies. For example, the radical (phenylsulfonyl)difluoromethylation of terminal alkenes has been accomplished using phenylsulfonyl derivatives as initiators, opening new avenues for the regio- and stereoselective preparation of complex molecules (Li et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c18-16(17-9-12-22-14-6-10-21-11-7-14)8-13-23(19,20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZBMVHWPWGOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.